4-(2-Chloropropyl)-1,2-dimethoxybenzene
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Overview
Description
4-(2-Chloropropyl)-1,2-dimethoxybenzene is an organic compound with the molecular formula C11H15ClO2 It is a derivative of benzene, featuring a chloropropyl group and two methoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloropropyl)-1,2-dimethoxybenzene typically involves the alkylation of 1,2-dimethoxybenzene with 2-chloropropane. The reaction is usually carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the methoxy groups, facilitating the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloropropyl)-1,2-dimethoxybenzene can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloropropyl group can be reduced to a propyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in the chloropropyl group can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution or amines in organic solvents.
Major Products Formed
Oxidation: Formation of 4-(2-carboxypropyl)-1,2-dimethoxybenzene.
Reduction: Formation of 4-(propyl)-1,2-dimethoxybenzene.
Substitution: Formation of 4-(2-hydroxypropyl)-1,2-dimethoxybenzene or 4-(2-aminopropyl)-1,2-dimethoxybenzene.
Scientific Research Applications
4-(2-Chloropropyl)-1,2-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Chloropropyl)-1,2-dimethoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropropyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially altering their function. The methoxy groups may also participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chloroethyl)-1,2-dimethoxybenzene
- 4-(2-Chlorobutyl)-1,2-dimethoxybenzene
- 4-(2-Chloropropyl)-1,3-dimethoxybenzene
Uniqueness
4-(2-Chloropropyl)-1,2-dimethoxybenzene is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of both methoxy groups and a chloropropyl group provides a versatile platform for various chemical modifications and applications.
Properties
CAS No. |
74156-72-2 |
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Molecular Formula |
C11H15ClO2 |
Molecular Weight |
214.69 g/mol |
IUPAC Name |
4-(2-chloropropyl)-1,2-dimethoxybenzene |
InChI |
InChI=1S/C11H15ClO2/c1-8(12)6-9-4-5-10(13-2)11(7-9)14-3/h4-5,7-8H,6H2,1-3H3 |
InChI Key |
OAWXCKJETGLETE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)Cl |
Origin of Product |
United States |
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